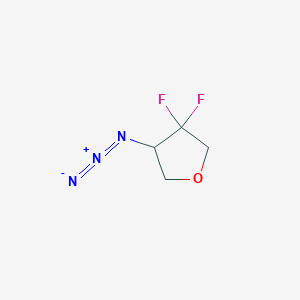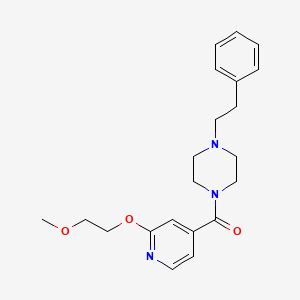
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is a complex organic compound that features a pyridine ring substituted with a methoxyethoxy group and a piperazine ring substituted with a phenethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with 2-methoxyethanol in the presence of a base such as potassium carbonate to form 2-(2-methoxyethoxy)pyridine.
Formation of the Piperazine Intermediate: 4-Phenethylpiperazine is synthesized by reacting phenethylamine with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves coupling the pyridine intermediate with the piperazine intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the methanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Pharmacology: Research focuses on its potential effects on various physiological processes and its therapeutic potential.
Wirkmechanismus
The mechanism of action of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenylpiperazin-1-yl)methanone
- (2-(2-Methoxyethoxy)pyridin-4-yl)(4-benzylpiperazin-1-yl)methanone
- (2-(2-Methoxyethoxy)pyridin-4-yl)(4-ethylpiperazin-1-yl)methanone
Uniqueness
(2-(2-Methoxyethoxy)pyridin-4-yl)(4-phenethylpiperazin-1-yl)methanone is unique due to the specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its methoxyethoxy and phenethyl substituents may enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Eigenschaften
IUPAC Name |
[2-(2-methoxyethoxy)pyridin-4-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-15-16-27-20-17-19(7-9-22-20)21(25)24-13-11-23(12-14-24)10-8-18-5-3-2-4-6-18/h2-7,9,17H,8,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMIGDYUQSPOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
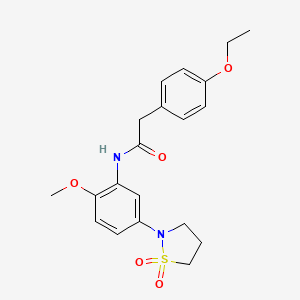
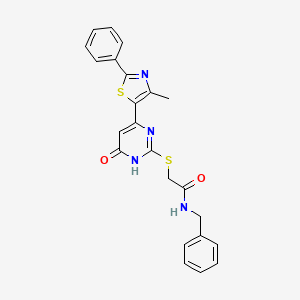
![2-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2964790.png)

![(NE)-N-[amino-(4-nitrophenyl)-lambda4-sulfanylidene]benzenesulfonamide](/img/structure/B2964793.png)
![[2-(4-Methylanilino)-1,3-thiazol-4-yl]methyl 6-cyanopyridine-2-carboxylate](/img/structure/B2964795.png)
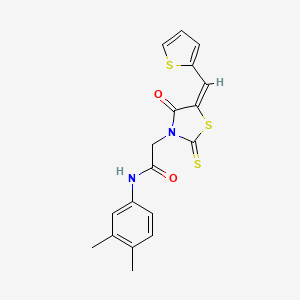
![1-ethyl-7-methyl-4-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,4-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2964797.png)
![Methyl 3-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2964801.png)

![2-[3-(3-Chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2964805.png)
![N-(4-chloro-2-methylphenyl)-2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetamide](/img/structure/B2964806.png)
![3-{[3-(Dimethylamino)propyl]sulfamoyl}thiophene-2-carboxylic acid hydrochloride](/img/structure/B2964808.png)
